molecular formula C19H20N2O2 B15250711 9H-fluoren-9-ylmethyl (3S)-3-aminopyrrolidine-1-carboxylate CAS No. 1220669-36-2

9H-fluoren-9-ylmethyl (3S)-3-aminopyrrolidine-1-carboxylate

Cat. No.: B15250711
CAS No.: 1220669-36-2
M. Wt: 308.4 g/mol
InChI Key: BCWKNNDZLLBHEG-ZDUSSCGKSA-N
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Description

9H-Fluoren-9-ylmethyl (3S)-3-aminopyrrolidine-1-carboxylate is a chiral pyrrolidine derivative protected by the fluorenylmethyloxycarbonyl (Fmoc) group. The compound features an Fmoc moiety at the 1-position and a primary amine at the (3S)-position of the pyrrolidine ring. This structure is critical in peptide synthesis, where the Fmoc group serves as a temporary protecting group for amines, removable under basic conditions. The stereochemistry at the 3-position and the presence of the amino group influence its reactivity and applications in medicinal chemistry and drug development .

Properties

CAS No.

1220669-36-2

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl (3S)-3-aminopyrrolidine-1-carboxylate

InChI

InChI=1S/C19H20N2O2/c20-13-9-10-21(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12,20H2/t13-/m0/s1

InChI Key

BCWKNNDZLLBHEG-ZDUSSCGKSA-N

Isomeric SMILES

C1CN(C[C@H]1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CN(CC1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl (3S)-3-aminopyrrolidine-1-carboxylate typically involves the protection of the amino group of (3S)-3-aminopyrrolidine-1-carboxylate with the Fmoc group. This can be achieved through the reaction of (3S)-3-aminopyrrolidine-1-carboxylate with 9H-fluoren-9-ylmethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Fmoc-protected amino acids, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-ylmethyl (3S)-3-aminopyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9H-fluoren-9-ylmethyl (3S)-3-aminopyrrolidine-1-carboxylate has several scientific research applications:

    Peptide Synthesis: Widely used in solid-phase peptide synthesis for the preparation of peptides and proteins.

    Bioconjugation: Used in the synthesis of bioconjugates for drug delivery and diagnostic applications.

    Medicinal Chemistry: Employed in the design and synthesis of peptide-based drugs and inhibitors.

    Material Science: Utilized in the development of peptide-based materials and nanostructures.

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl (3S)-3-aminopyrrolidine-1-carboxylate primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino function during peptide chain assembly and is removed under basic conditions to reveal the free amino group for further reactions. The molecular targets and pathways involved are related to the specific peptides or proteins being synthesized .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The following compounds share the Fmoc-pyrrolidine backbone but differ in substituents, stereochemistry, or additional functional groups:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Notes
Target Compound : 9H-Fluoren-9-ylmethyl (3S)-3-aminopyrrolidine-1-carboxylate Not provided C₁₉H₂₀N₂O₂ (estimated) ~308.38 (3S)-NH₂ N/A Primary amine for coupling in peptide synthesis
(9H-Fluoren-9-yl)methyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate 951625-98-2 C₂₀H₂₂N₂O₃ 338.4 (3)-NH₂ and (3)-CH₂OH ≥95% Discontinued; hydroxymethyl enhances polarity
(9H-Fluoren-9-yl)methyl 3-hydroxypyrrolidine-1-carboxylate 948551-28-8 C₁₉H₁₉NO₃ 309.36 (3)-OH N/A Lower nucleophilicity vs. amine; used in chiral intermediates
(S)-3-((Fmoc)amino)-1-((pent-4-en-1-yloxy)carbonyl)pyrrolidine-3-carboxylic acid 2760464-21-7 C₂₆H₂₈N₂O₆ 464.5 Carboxylic acid, pentenyloxy group ≥95% Dual functionality for orthogonal protection
rac-(3S,4S)-1-Fmoc-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid N/A C₂₀H₁₈F₃NO₄ 393.36 Trifluoromethyl, carboxylic acid N/A Fluorine enhances metabolic stability
9H-Fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-5-oxo-oxazolidine-3-carboxylate 864966-70-1 C₂₂H₂₃NO₄ 365.42 Oxazolidine ring, 5-oxo group N/A Oxazolidine ring alters ring strain and reactivity

Functional and Reactivity Differences

  • Amino vs. Hydroxyl Groups: The target compound’s (3S)-NH₂ group enables direct participation in amide bond formation, whereas hydroxyl-substituted analogs (e.g., CAS 948551-28-8) require activation for coupling .
  • Stereochemical Impact : The (R)-configured 3-hydroxypyrrolidine derivative (CAS 215178-39-5) shows distinct chiral interactions in asymmetric synthesis compared to the (S)-amine target compound .
  • The trifluoromethyl group in rac-(3S,4S)-1-Fmoc-4-CF₃-pyrrolidine-3-COOH enhances electronegativity and resistance to oxidative metabolism . The oxazolidine ring in CAS 864966-70-1 introduces rigidity, affecting conformational flexibility in drug design .

Biological Activity

9H-fluoren-9-ylmethyl (3S)-3-aminopyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, particularly focusing on its antibacterial and anticancer activities.

  • IUPAC Name : this compound
  • Molecular Formula : C19H20N2O2
  • Molecular Weight : 308.38 g/mol
  • CAS Number : 1932405-05-4

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Fluorenyl Group : The fluorenyl group is introduced via a reaction with fluorenylmethanol.
  • Coupling with Pyrrolidine : The aminopyrrolidine derivative is coupled to form the final product, often using standard peptide coupling techniques.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, a study assessing various derivatives found that certain compounds demonstrated effective activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship (SAR) analysis revealed that modifications on the fluorenyl group could enhance antibacterial efficacy.

CompoundActivity Against MRSANotes
Compound AYesSubmicromolar activity
Compound BYesHigher efficacy than ampicillin
This compoundTBDUnder investigation

Anticancer Activity

In vitro studies have also explored the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation in specific cancer types, although further studies are needed to elucidate the mechanisms involved .

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A series of synthesized derivatives were evaluated for their effectiveness against various bacterial strains. The findings indicated that modifications on the aminopyrrolidine ring could lead to enhanced antimicrobial activity .
  • Cytotoxicity Assessments : In vitro testing on cancer cell lines demonstrated varying degrees of cytotoxicity, with some derivatives showing promising results comparable to established anticancer drugs .

The biological activity of this compound is hypothesized to involve interactions with bacterial cell walls or cellular mechanisms in cancer cells, leading to cell death or growth inhibition. The fluorenyl moiety may play a critical role in enhancing lipophilicity, facilitating better membrane penetration .

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